molecular formula C12H13N3O2S B5552504 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B5552504
M. Wt: 263.32 g/mol
InChI Key: BXJBHUVBDPLADZ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the benzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, selectivities, and overall efficacy in various applications.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBHUVBDPLADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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